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molecular formula C9H7N3O2S B189678 4-(4-Nitrophenyl)-1,3-thiazol-2-amine CAS No. 2104-09-8

4-(4-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B189678
M. Wt: 221.24 g/mol
InChI Key: RIKJWJIWXCUKQV-UHFFFAOYSA-N
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Patent
US07595398B2

Procedure details

1.0 g (13.2 mmol) of thiourea, sodium acetate (2.2 g 26.4 mmol), and 25 mL of dry ethanol were combined in a 25 mL round bottom flask. To this suspension was added nitrobenzene bromoacetate (4.2 g, 1.72 mmol). Reaction mixture was heated under reflux overnight. This suspension was cooled to room temperature. The solid was collected by suction filtration and washed using water. The resulting solid was dried to yield 4-(4-nitro-phenyl)-thiazol-2-ylamine. MS: 222.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
nitrobenzene bromoacetate
Quantity
4.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[C:5]([O-])(=O)[CH3:6].[Na+].BrCC(O)=O.[N+:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([O-:17])=[O:16]>C(O)C>[N+:15]([C:18]1[CH:23]=[CH:22][C:21]([C:5]2[N:1]=[C:2]([NH2:4])[S:3][CH:6]=2)=[CH:20][CH:19]=1)([O-:17])=[O:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
nitrobenzene bromoacetate
Quantity
4.2 g
Type
reactant
Smiles
BrCC(=O)O.[N+](=O)([O-])C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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